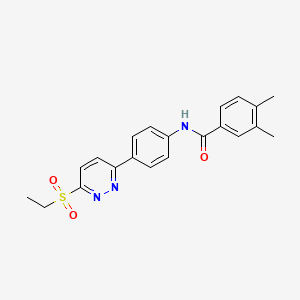

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-dimethylbenzamide

Description

N-(4-(6-(Ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-dimethylbenzamide is a synthetic small molecule featuring a benzamide core substituted with 3,4-dimethyl groups and a pyridazine ring linked via a phenyl group. The pyridazine moiety is further modified with an ethylsulfonyl group at the 6-position.

Properties

IUPAC Name |

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3S/c1-4-28(26,27)20-12-11-19(23-24-20)16-7-9-18(10-8-16)22-21(25)17-6-5-14(2)15(3)13-17/h5-13H,4H2,1-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULZTOLRIVPBHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-dimethylbenzamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound, characterized by its unique molecular structure, incorporates a pyridazine moiety and an ethylsulfonyl group, which are significant in the development of targeted therapies.

- Molecular Formula : C₁₅H₁₈N₄O₂S

- Molecular Weight : Approximately 358.39 g/mol

- CAS Number : Not specified in the sources but can be derived from structural information.

While the precise mechanism of action for this compound remains to be fully elucidated, preliminary studies suggest that it may interact with specific biological pathways involved in cancer therapeutics. The compound's structure indicates potential activity as a small molecule inhibitor targeting critical enzymes or receptors in tumor cells.

Antiproliferative Effects

In vitro studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For example:

These results indicate a promising potential for this compound in cancer treatment strategies.

Antiprotozoal Activity

Research has also explored the antiprotozoal properties of related compounds. For instance, derivatives have shown micromolar activity against Trypanosoma brucei and Leishmania donovani, suggesting that this compound may share similar properties.

Case Studies

-

Study on Antiproliferative Activity :

A study conducted on various synthesized analogs highlighted that modifications in the ethylsulfonyl group significantly influenced the antiproliferative activity against breast cancer cell lines. The study concluded that the presence of the pyridazine ring was crucial for enhancing biological activity . -

Antiprotozoal Screening :

In another investigation focused on antiprotozoal activity, several derivatives were screened against T. brucei and T. cruzi. The findings indicated that structural variations led to differing levels of efficacy, with some compounds achieving submicromolar IC₅₀ values .

Synthesis and Stability

The synthesis of this compound involves several steps including:

- Formation of the pyridazine core.

- Introduction of the ethylsulfonyl group.

- Coupling with the 3,4-dimethylbenzamide moiety.

Stability studies indicate that this compound exhibits good metabolic stability under physiological conditions, which is essential for its potential therapeutic applications.

Comparison with Similar Compounds

Structural Analogues from Heterocyclic Benzoate Derivatives (Molecules, 2011)

The Molecules study (2011) describes ethyl benzoate derivatives with phenethyl-linked heterocycles (e.g., pyridazin-3-yl, methylisoxazol-5-yl) . While these compounds share a phenyl-heterocycle scaffold with the target molecule, key differences include:

| Feature | Target Compound | Molecules Analogs (e.g., I-6230, I-6373) |

|---|---|---|

| Core Structure | Benzamide | Ethyl benzoate ester |

| Heterocycle | 6-(Ethylsulfonyl)pyridazin-3-yl | Pyridazin-3-yl, methylisoxazol-5-yl, or derivatives |

| Linker | Direct phenyl linkage | Phenethylamino, phenethylthio, or phenethoxy bridges |

| Substituents | 3,4-Dimethyl (benzamide); ethylsulfonyl (pyridazine) | Methyl groups, unmodified pyridazine/isoxazole |

Key Observations :

- Metabolic Stability : The benzamide core may confer greater metabolic stability than the ester-containing Molecules analogs, as amides resist hydrolysis better than esters in vivo.

- Synthetic Complexity : The sulfonylation step required for the target compound adds synthetic complexity compared to the simpler alkylation or etherification steps in Molecules analogs.

Comparison with Patent-Derived Chromene-Pyrazolo-Pyrimidine Derivatives

Example 53 from the patent (PCT/US12/036594) describes 2-fluoro-N-isopropylbenzamide , a benzamide derivative with fluorinated aromatic and heterocyclic systems . While structurally distinct, this compound provides insights into substituent effects:

| Feature | Target Compound | Patent Example 53 |

|---|---|---|

| Core Structure | Benzamide | Benzamide (fluorinated) |

| Heterocycle | Pyridazine | Pyrazolo[3,4-d]pyrimidine fused with chromene |

| Substituents | 3,4-Dimethyl; ethylsulfonyl | 2-Fluoro; N-isopropyl; fluorinated chromene |

| Physical Properties | Not reported | MP: 175–178°C; Mass: 589.1 (M++1) |

Key Observations :

- Fluorination Impact : The fluorine atoms in Example 53 enhance lipophilicity and metabolic stability, whereas the target compound relies on dimethyl and sulfonyl groups for similar effects.

- Heterocycle Diversity : The pyridazine ring in the target compound may offer distinct hydrogen-bonding capabilities compared to the fused pyrazolo-pyrimidine system in Example 53.

Hypothesized Pharmacological Implications

While direct activity data are unavailable, structural comparisons suggest:

- Target Selectivity : The ethylsulfonyl group may improve selectivity for sulfonyl-sensitive targets (e.g., tyrosine kinases) compared to Molecules analogs .

- Solubility : The polar sulfonyl group in the target compound could enhance aqueous solubility relative to the lipophilic methylisoxazole derivatives in Molecules analogs.

- Bioavailability : The absence of ester groups (vs. Molecules analogs) and fluorinated aromatics (vs. patent examples) may balance the target compound’s bioavailability profile.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-dimethylbenzamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves sequential coupling reactions. First, the pyridazine core is functionalized with an ethylsulfonyl group via sulfonation of a precursor pyridazine derivative. This intermediate is then coupled to a substituted phenylamine through Buchwald-Hartwig amination or Ullmann coupling. Finally, the benzamide moiety is introduced via amide bond formation using 3,4-dimethylbenzoic acid. Critical parameters include solvent polarity (e.g., DMF for solubility), temperature control (80–120°C for coupling steps), and catalysts like Pd(OAc)₂ for cross-coupling efficiency. Purity is monitored via HPLC, and yields are optimized by iterative adjustment of stoichiometry and reaction time .

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound during synthesis?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Essential for assessing purity (>95% threshold for biological assays). Reverse-phase C18 columns with acetonitrile/water gradients are standard.

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity, with key peaks: ethylsulfonyl protons (δ 1.2–1.4 ppm), pyridazine aromatic protons (δ 8.1–8.5 ppm), and dimethylbenzamide methyl groups (δ 2.3–2.6 ppm).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass).

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. What are the key functional groups in this compound that influence its reactivity and biological interactions?

- Methodological Answer :

- Ethylsulfonyl Group (CH₂CH₂SO₂) : Enhances solubility and participates in hydrogen bonding with target proteins.

- Pyridazine Ring : Acts as a planar aromatic scaffold for π-π stacking in enzyme active sites.

- Dimethylbenzamide : The electron-donating methyl groups stabilize amide bonds and influence pharmacokinetics (e.g., metabolic stability).

- Phenyl Linker : Provides conformational rigidity for target engagement. Modifications here alter binding affinity .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationships (SAR) of ethylsulfonylpyridazine-containing derivatives?

- Methodological Answer :

- Systematic Substituent Variation : Replace ethylsulfonyl with methylsulfonyl or isopropylsulfonyl to assess steric/electronic effects on target binding.

- Positional Isomerism : Synthesize analogs with pyridazine substituents at positions 4 or 5 to evaluate spatial requirements for activity.

- Biological Assays : Pair synthetic analogs with enzymatic assays (e.g., kinase inhibition) or cellular models (e.g., cytotoxicity in cancer lines). Data normalization to parent compound activity reveals critical SAR trends.

- Computational Modeling : Dock derivatives into target protein structures (e.g., Syk kinase) to predict binding modes and guide rational design .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo biological activity data for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma stability, metabolic clearance (CYP450 assays), and bioavailability to identify discrepancies caused by poor absorption or rapid degradation.

- Metabolite Identification : Use LC-MS to detect active/inactive metabolites that may explain reduced in vivo efficacy.

- Formulation Optimization : Test solubility-enhancing agents (e.g., cyclodextrins) or nanoparticle carriers to improve in vivo delivery.

- Tissue-Specific Activity : Employ tissue microarrays or PET imaging to assess target engagement in specific organs .

Q. What methodologies are recommended for identifying the primary molecular targets of this compound in complex biological systems?

- Methodological Answer :

- Affinity Chromatography : Immobilize the compound on resin and incubate with cell lysates to pull down binding proteins, followed by MS-based identification.

- Kinase Profiling Panels : Screen against 100+ kinases to identify inhibition patterns (e.g., Syk, EGFR).

- CRISPR-Cas9 Knockout : Generate cell lines lacking candidate targets (e.g., SYK) and compare compound efficacy to wild-type controls.

- Thermal Shift Assays : Monitor protein melting temperature shifts upon compound binding to confirm direct interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.